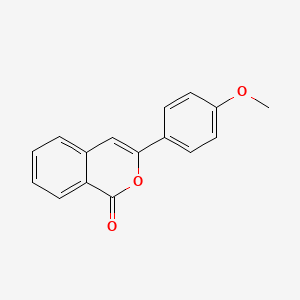![molecular formula C21H21ClN2O3 B11639865 Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11639865.png)
Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-クロロ-2-メチルフェニル)アミノ]-6-エトキシキノリン-3-カルボン酸エチルは、キノリン系に属する有機化合物です。この化合物は、エトキシ基、カルボン酸エステル、および3-クロロ-2-メチルフェニルアミノ基で置換されたキノリンコアを含むそのユニークな構造を特徴としています。その潜在的な生物学的および化学的特性により、科学研究のさまざまな分野で注目されています。
準備方法
合成経路と反応条件
4-[(3-クロロ-2-メチルフェニル)アミノ]-6-エトキシキノリン-3-カルボン酸エチルの合成は、通常、複数の段階を伴います。一般的な方法の1つは、キノリンコアの調製から始まり、スクラウプ合成によって達成できます。これは、アニリンとグリセロールを硫酸とニトロベンゼンなどの酸化剤の存在下で縮合させることを伴います。
次の段階は、キノリン環の6位にエトキシ基を導入することを伴います。これは、ヨウ化エチルと水素化ナトリウムなどの強塩基を使用してエチル化反応を行うことで行うことができます。
最後に、3-クロロ-2-メチルフェニルアミノ基は、求核性芳香族置換反応を通じて導入されます。これは、キノリン誘導体を3-クロロ-2-メチルアニリンと適切な触媒の存在下で反応させることを伴います。
工業生産方法
この化合物の工業生産は、同様の合成経路をより大規模に行う場合があります。連続フローリアクターと自動システムの使用は、合成の効率と収率を向上させることができます。さらに、再結晶とクロマトグラフィーなどの精製技術が、高純度の化合物を得るために使用されます。
化学反応の分析
反応の種類
4-[(3-クロロ-2-メチルフェニル)アミノ]-6-エトキシキノリン-3-カルボン酸エチルは、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、酸化されてキノリンN-オキシド誘導体を形成することができます。
還元: 還元反応は、ニトロ基をアミノ基に変換することができます。
置換: 求核置換反応は、キノリン環に異なる置換基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムまたはパラジウム触媒の存在下での水素ガスなどの還元剤が使用されます。
置換: メトキシナトリウムまたはtert-ブトキシカリウムなどの求核試薬を使用できます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノリンN-オキシドを生成する可能性があり、還元はアミノキノリン誘導体を生成する可能性があります。
科学研究への応用
4-[(3-クロロ-2-メチルフェニル)アミノ]-6-エトキシキノリン-3-カルボン酸エチルは、いくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌性と抗癌性を含むその潜在的な生物活性について研究されています。
医学: さまざまな病気の治療薬としてのその可能性を探求するための研究が進行中です。
産業: 新しい材料と化学プロセスの開発に使用されます。
科学的研究の応用
Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
4-[(3-クロロ-2-メチルフェニル)アミノ]-6-エトキシキノリン-3-カルボン酸エチルの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合して、その活性を調節できます。たとえば、細胞増殖に関与する特定の酵素の活性を阻害し、その潜在的な抗癌効果につながる可能性があります。正確な経路と分子標的はまだ調査中です。
類似化合物の比較
類似化合物
4-クロロ-6-エトキシキノリン-3-カルボン酸エチル: 類似構造ですが、3-クロロ-2-メチルフェニルアミノ基がありません。
4-クロロ-6-メチルキノリン-3-カルボン酸エチル: エトキシ基の代わりにメチル基を持つ類似構造。
N-(3-クロロ-2-メチルフェニル)-4-(4-フルオロフェニル)-1,3-チアゾール-2-アミン: キノリン環の代わりにチアゾール環が含まれています。
独自性
4-[(3-クロロ-2-メチルフェニル)アミノ]-6-エトキシキノリン-3-カルボン酸エチルは、その特定の置換パターンにより、独特の化学的および生物学的特性が与えられているため、ユニークです。3-クロロ-2-メチルフェニルアミノ基の存在は、生物学的標的との潜在的な相互作用を強化し、研究開発にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate: Similar structure but lacks the 3-chloro-2-methylphenylamino group.
Ethyl 4-chloro-6-methylquinoline-3-carboxylate: Similar structure with a methyl group instead of an ethoxy group.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a thiazole ring instead of a quinoline ring.
Uniqueness
Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chloro-2-methylphenylamino group enhances its potential interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C21H21ClN2O3 |
|---|---|
分子量 |
384.9 g/mol |
IUPAC名 |
ethyl 4-(3-chloro-2-methylanilino)-6-ethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C21H21ClN2O3/c1-4-26-14-9-10-19-15(11-14)20(16(12-23-19)21(25)27-5-2)24-18-8-6-7-17(22)13(18)3/h6-12H,4-5H2,1-3H3,(H,23,24) |
InChIキー |
QLEYBXOHVKBXJC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=C(C(=CC=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-hydroxyethyl)-5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11639782.png)
![5-(2-Methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11639784.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11639794.png)
![2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenoxy}acetamide](/img/structure/B11639801.png)
![N-(4-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B11639806.png)
![6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11639807.png)
![Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11639812.png)
![methyl 2-{2-(3-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639815.png)
![(5E)-1-(2-fluorophenyl)-5-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639816.png)

![3-butyl-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11639820.png)

![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-propyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11639839.png)
![4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidine](/img/structure/B11639851.png)
